molecular formula C23H25N3O5S B2794891 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide CAS No. 866897-22-5

1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2794891
CAS No.: 866897-22-5
M. Wt: 455.53
InChI Key: ZKVLFFMEJNTJRK-UHFFFAOYSA-N
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Description

1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific properties

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential biological activity .

Preparation Methods

The synthesis of 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy and sulfonyl groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperidine and carboxamide groups: This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with piperidine and carboxamide precursors under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring or other functional groups.

    Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce aryl groups onto the quinoline core

Mechanism of Action

The mechanism of action of 1-[6-methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and preventing DNA replication. Additionally, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

1-[6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-30-16-3-6-18(7-4-16)32(28,29)21-14-25-20-8-5-17(31-2)13-19(20)22(21)26-11-9-15(10-12-26)23(24)27/h3-8,13-15H,9-12H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLFFMEJNTJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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